molecular formula C14H19NO7 B1234387 Menisdaurin CAS No. 67765-58-6

Menisdaurin

Cat. No.: B1234387
CAS No.: 67765-58-6
M. Wt: 313.30 g/mol
InChI Key: UTHVFIKQCUKKQW-UHFFFAOYSA-N
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Description

Menisdaurin (CAS number: 67765-58-6) is a cyanoglucoside that was originally isolated from Menispermum dauricum, a plant belonging to the Menispermaceae family. It has also been found in other plant sources, including Ilex species . The compound’s name pays homage to its discovery in the Dahurian moonseed plant.

Preparation Methods

Synthetic Routes:: The synthetic preparation of Menisdaurin involves specific steps to obtain this compound. Unfortunately, detailed synthetic routes are not widely available in the literature. researchers have successfully isolated this compound from natural sources.

Industrial Production:: this compound is not produced industrially on a large scale due to its limited commercial demand. Its isolation from natural sources remains the primary method.

Chemical Reactions Analysis

Reactivity:: Menisdaurin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Substituent groups can be introduced or replaced.

Common Reagents and Conditions::

    Hydrolysis: Acidic or enzymatic hydrolysis of this compound yields its aglycone form.

    Glucosidase Enzymes: These enzymes cleave the glycosidic bond, releasing glucose and the aglycone.

Major Products:: The major product formed from this compound is its aglycone, known as Menisdaurigenin. This aglycone is the active component responsible for its biological effects.

Scientific Research Applications

Menisdaurin has diverse applications across scientific disciplines:

    Chemistry: Researchers study its chemical properties, reactivity, and potential synthetic derivatives.

    Biology: It may exhibit biological activities, such as antimicrobial or antitumor effects.

    Medicine: Investigations explore its potential therapeutic uses.

    Industry: Although not widely used, it could find applications in specialized industries.

Mechanism of Action

The exact mechanism by which Menisdaurin exerts its effects remains an area of ongoing research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Menisdaurin’s uniqueness lies in its cyanoglucoside structure. While there are no direct analogs, related compounds in the same class include:

    Cyanoglucosides: These compounds share the same glycosidic linkage but differ in their aglycone portions.

Properties

IUPAC Name

2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHVFIKQCUKKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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